(S)-2-((4-Methylmorpholin-3-yl)methyl)isoindoline-1,3-dione
Description
(S)-2-((4-Methylmorpholin-3-yl)methyl)isoindoline-1,3-dione is a chiral isoindoline-1,3-dione derivative featuring a 4-methylmorpholine substituent at the 2-position.
Properties
IUPAC Name |
2-[[(3S)-4-methylmorpholin-3-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-15-6-7-19-9-10(15)8-16-13(17)11-4-2-3-5-12(11)14(16)18/h2-5,10H,6-9H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPCEMMNWKYOCC-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCOC[C@@H]1CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
The isoindoline-1,3-dione core is common across all analogs, but substituents vary significantly, influencing electronic, steric, and biological properties. Key comparisons include:
Key Observations :
- The morpholine group in the target compound provides a saturated, oxygen-rich environment, contrasting with aromatic (e.g., pyridinyl ) or sulfur-containing (e.g., triazolidine-thione ) substituents.
- Chiral centers, as in the target compound and (S)-2-(but-3-en-2-yl)isoindoline-1,3-dione , may influence enantioselective biological interactions.
Physicochemical Properties
Comparative data for key properties:
Key Observations :
Hypotheses for Target Compound :
- The morpholine group may enhance blood-brain barrier penetration, making it a candidate for neuroactive agents.
- Chiral specificity could improve target selectivity compared to racemic analogs.
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